![molecular formula C10H13BrClNO2 B1471217 Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride CAS No. 1797668-24-6](/img/structure/B1471217.png)
Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride
Übersicht
Beschreibung
“Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride” is a chemical compound with the CAS Number: 1797668-24-6 . Its IUPAC name is methyl (3-bromobenzyl)glycinate hydrochloride . The compound has a molecular weight of 294.58 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO2.ClH/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8;/h2-5,12H,6-7H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Safety and Hazards
The compound is labeled with the GHS07 pictogram , indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Therefore, it’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Wirkmechanismus
Mode of Action
It’s known that the bromophenyl group can participate in electrophilic aromatic substitution reactions , and the aminoacetate group can interact with various biological targets.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Action Environment
The action, efficacy, and stability of Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For instance, the compound is stored at room temperature , indicating that it is stable under these conditions.
Biochemische Analyse
Biochemical Properties
Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property allows it to modify the structure and function of proteins and nucleic acids, thereby influencing various biochemical pathways. For instance, it can interact with enzymes involved in metabolic processes, altering their activity and affecting the overall metabolic flux .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cells and the specific cellular processes involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying the activity of key enzymes and proteins, it can alter the signaling cascades that regulate cell growth, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the alkylation of nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of nucleic acids. This alkylation can lead to the inhibition or activation of enzymes, depending on the specific site of modification. Furthermore, this compound can induce changes in gene expression by modifying the structure of DNA and histones, thereby affecting the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects on cellular function can vary, with some studies indicating potential cytotoxicity at higher concentrations or prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses may exhibit therapeutic effects, such as modulation of metabolic pathways and enzyme activity, without significant adverse effects. Higher doses can lead to toxicity, including damage to vital organs and disruption of normal physiological functions. It is essential to determine the optimal dosage range to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern can affect the localization and concentration of the compound, thereby influencing its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Eigenschaften
IUPAC Name |
methyl 2-[(3-bromophenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8;/h2-5,12H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZCLEULAZWPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=CC=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


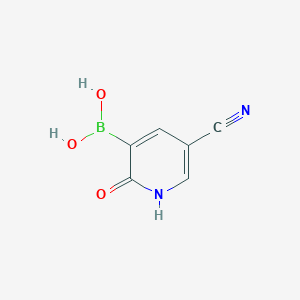


![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)


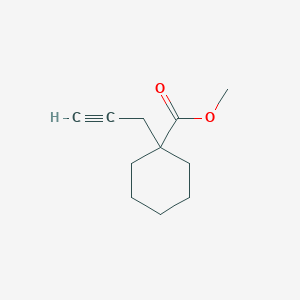
![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)
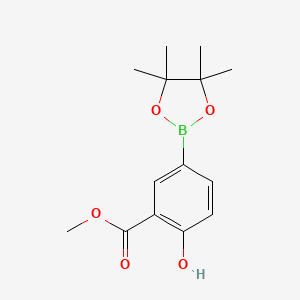

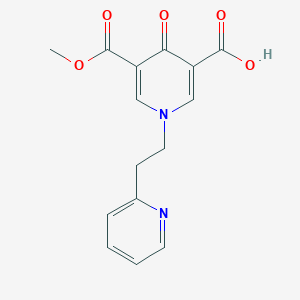
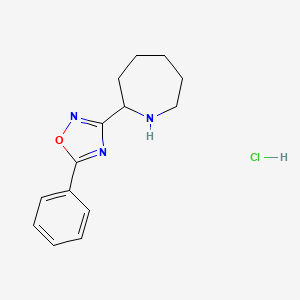
![[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1471156.png)
